3-Amino-1-(2-methylcyclohexyl)propan-1-ol
Description
3-Amino-1-(2-methylcyclohexyl)propan-1-ol is a chiral amino alcohol derivative featuring a 2-methylcyclohexyl group attached to the hydroxyl-bearing carbon of a propanol backbone and an amino group at the third carbon. This structural complexity imparts unique physicochemical properties, distinguishing it from simpler analogs like 3-aminopropan-1-ol (CAS 156-87-6), a linear compound with high water solubility (100 g/100 mL at 25°C) and lower molecular weight (75.1 g/mol) .
Properties
Molecular Formula |
C10H21NO |
|---|---|
Molecular Weight |
171.28 g/mol |
IUPAC Name |
3-amino-1-(2-methylcyclohexyl)propan-1-ol |
InChI |
InChI=1S/C10H21NO/c1-8-4-2-3-5-9(8)10(12)6-7-11/h8-10,12H,2-7,11H2,1H3 |
InChI Key |
DJKZSBOMQFFWDD-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCCC1C(CCN)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-(2-methylcyclohexyl)propan-1-ol typically involves multi-step organic reactions. One common method involves the reaction of 2-methylcyclohexanone with nitromethane to form a nitroalkane intermediate. This intermediate is then reduced to the corresponding amine using hydrogenation or other reducing agents. The final step involves the addition of a hydroxyl group to the propyl chain .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and advanced purification techniques such as distillation and crystallization .
Chemical Reactions Analysis
Types of Reactions
3-Amino-1-(2-methylcyclohexyl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form a primary amine.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or ethers.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary amines.
Substitution: Formation of halides or ethers.
Scientific Research Applications
3-Amino-1-(2-methylcyclohexyl)propan-1-ol has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Amino-1-(2-methylcyclohexyl)propan-1-ol involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes and receptors. These interactions can modulate biological processes and pathways, leading to various physiological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substitution Patterns
Key structural analogs include:
- 3-Aminopropan-1-ol: Lacks the cycloalkyl group, resulting in a linear, hydrophilic structure .
- 3-Amino-1-cyclohexylpropan-1-ol: Replaces the 2-methylcyclohexyl group with a cyclohexyl ring, reducing steric hindrance.
- 3-Amino-1-(cyclopentyl)propan-1-ol: Features a smaller cyclopentyl group, altering lipophilicity and conformational flexibility .
Physicochemical Properties
*Estimates based on structural analogs and substituent contributions.
†Hypothetical analog for comparison.
- Solubility: The 2-methylcyclohexyl group drastically reduces water solubility compared to 3-aminopropan-1-ol due to increased hydrophobicity. Cyclohexyl analogs may exhibit higher solubility than the methyl-substituted derivative due to reduced steric bulk .
Biological Activity
3-Amino-1-(2-methylcyclohexyl)propan-1-ol (also known as 3-amino-2-methylpropan-1-ol) is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological properties, including antimicrobial, anti-inflammatory, and neuroprotective activities, alongside relevant data tables and case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features an amino group attached to a propanol backbone with a methylcyclohexyl substituent, which may influence its biological interactions.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of various aminodiols, including derivatives of this compound. A comparative analysis of its antimicrobial efficacy against several bacterial strains is summarized in Table 1.
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) μg/mL |
|---|---|---|
| This compound | Bacillus subtilis | 10 |
| This compound | Staphylococcus aureus | 20 |
| Other Aminodiols | Pseudomonas aeruginosa | >100 |
| Other Aminodiols | Escherichia coli | >100 |
The data suggest that 3-amino derivatives exhibit varying degrees of activity against Gram-positive bacteria, with notable effectiveness against Bacillus subtilis and Staphylococcus aureus at lower concentrations compared to other aminodiols .
Anti-inflammatory Activity
The anti-inflammatory potential of 3-amino compounds has been investigated through in vitro assays. For instance, a study demonstrated that certain derivatives could inhibit protein denaturation, which is a marker for anti-inflammatory activity. The percentage inhibition of protein denaturation by 3-amino derivatives is shown in Table 2.
| Compound | Concentration (µg/mL) | % Inhibition |
|---|---|---|
| This compound | 10 | 30 |
| This compound | 50 | 55 |
| Diclofenac (Standard) | 50 | 80 |
These results indicate that while the compound exhibits some anti-inflammatory effects, it is less potent than established anti-inflammatory drugs like Diclofenac .
Neuroprotective Effects
Research into the neuroprotective effects of compounds similar to 3-amino derivatives has shown promise in models of neurodegenerative diseases. For example, small molecule activators related to this compound have been studied for their ability to enhance mitochondrial function, which is critical for neuronal health. A significant finding was that certain derivatives could improve mitochondrial fusion and reduce oxidative stress in neuronal cells .
Case Studies
A notable case study involving the application of aminopropanol derivatives in treating neurodegenerative conditions was conducted on animal models of Charcot-Marie-Tooth disease. The study found that these compounds improved mitochondrial dynamics and showed potential as therapeutic agents . The results support further exploration into the development of these compounds for clinical applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
